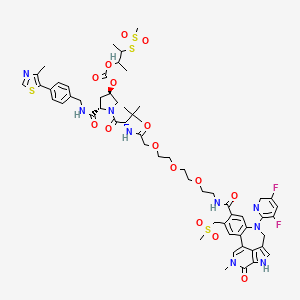

PROTAC BRD4 Degrader-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H71F2N9O15S4 |

|---|---|

Molecular Weight |

1312.5 g/mol |

IUPAC Name |

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoro-2-pyridinyl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |

InChI |

InChI=1S/C59H71F2N9O15S4/c1-33-51(86-32-66-33)37-12-10-36(11-13-37)24-65-55(73)47-22-41(85-58(76)84-34(2)35(3)87-89(9,79)80)28-70(47)57(75)52(59(4,5)6)67-48(71)30-83-19-18-82-17-16-81-15-14-62-54(72)42-23-46-43(20-38(42)31-88(8,77)78)44-29-68(7)56(74)50-49(44)39(25-63-50)27-69(46)53-45(61)21-40(60)26-64-53/h10-13,20-21,23,25-26,29,32,34-35,41,47,52,63H,14-19,22,24,27-28,30-31H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t34?,35?,41-,47+,52-/m1/s1 |

InChI Key |

FUFQNGIGEJGHCG-YDIRMPGESA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC BRD4 Degrader-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the mechanism of action of PROTAC BRD4 Degrader-10, a specific and potent degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the molecular interactions, signaling pathways, and experimental validation of this degrader, offering valuable insights for researchers in oncology, epigenetics, and drug discovery.

This compound, also identified as compound 8b in seminal publications, is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD4.[1][2][3] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, particularly oncogenes such as MYC, making it a prime target in various cancers.[4] By inducing the degradation of BRD4 rather than merely inhibiting it, PROTACs like BRD4 Degrader-10 offer a more profound and sustained therapeutic effect.

Core Mechanism of Action: The Ubiquitin-Proteasome System Hijack

The fundamental mechanism of this compound revolves around the induced proximity of BRD4 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands connected by a linker, simultaneously binds to the bromodomain of BRD4 and the VHL E3 ligase. This tripartite association forms a transient ternary complex (BRD4 – PROTAC – VHL). The stability and conformation of this complex are critical for the subsequent steps.

-

Ubiquitination of BRD4: Within the ternary complex, the recruited VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein. This process is repeated to form a polyubiquitin chain on BRD4.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome captures the polyubiquitinated BRD4, unfolds it, and degrades it into small peptides.

-

Catalytic Cycle: After the degradation of BRD4, this compound is released and can engage another BRD4 protein and VHL E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating BRD4 degradation.

Caption: Signaling pathway of this compound mediated protein degradation.

Caption: A typical experimental workflow for assessing BRD4 protein degradation via Western Blot.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available for this degrader.

| Compound | Molecular Formula | CAS Number |

| This compound (compound 8b) | C59H71F2N9O15S4 | 2417370-49-9 |

Table 1: Physicochemical Properties of this compound [3]

| Assay Type | Cell Line | Conjugated Antibody | DC50 (nM) | Reference |

| BRD4 Degradation | PC3 (Prostate Cancer) | STEAP1 | 1.3 | [1][3] |

| BRD4 Degradation | PC3 (Prostate Cancer) | CLL1 | 18 | [1][3] |

Table 2: Cellular Degradation Efficacy of this compound as an Antibody-Drug Conjugate (ADC)

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below, based on standard methodologies employed in the field.

BRD4 Degradation Assay via Western Blot

This protocol outlines the steps to determine the degradation of BRD4 in a selected cell line (e.g., PC3 prostate cancer cells) following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture PC3 cells in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that allows for approximately 80% confluency at the time of harvest.

-

Treat the cells with varying concentrations of this compound (or its antibody-conjugated form) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Conclusion

This compound is a potent and specific degrader of the BRD4 protein. Its mechanism of action, centered on the recruitment of the VHL E3 ligase and subsequent proteasomal degradation, offers a promising therapeutic strategy for cancers and other diseases driven by BRD4 activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate and utilize this and other PROTAC-based degraders in their drug discovery and development efforts. The ability to conjugate this PROTAC to antibodies for targeted delivery further enhances its therapeutic potential, opening new avenues for precision medicine.

References

Unveiling PROTAC BRD4 Degrader-10: A Genentech Innovation

A Technical Guide on the Discovery, Mechanism, and Evaluation of a Potent BRD4 Degrader

This whitepaper provides a comprehensive technical overview of PROTAC BRD4 Degrader-10, a novel proteolysis-targeting chimera developed by Genentech. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the discovery, mechanism of action, and experimental evaluation of this potent Bromodomain-containing protein 4 (BRD4) degrader.

Introduction and Genentech Origin

This compound, also identified as compound 8b in scientific literature, is a heterobifunctional molecule designed to induce the targeted degradation of the epigenetic reader protein BRD4.[1] Developed by scientists at Genentech, this molecule represents a significant advancement in the field of targeted protein degradation.[2] It is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC, a class of molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3]

Genentech's research in this area has focused on leveraging the PROTAC technology to develop novel cancer therapeutics. A key strategy has been the development of degrader-antibody conjugates (DACs), where potent degraders like this compound are linked to antibodies that target specific cell-surface antigens on cancer cells.[4][5] This approach aims to enhance the targeted delivery of the degrader to tumor cells, thereby increasing efficacy and minimizing off-target effects.[][7]

Mechanism of Action: Targeted Degradation of BRD4

This compound operates through the well-established PROTAC mechanism of action, inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity-induced event triggers the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. The degrader molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its antibody-conjugated forms.

Table 1: In Vitro Degradation Activity

| Compound/Conjugate | Cell Line | Target Antigen | DC50 (nM) | Reference |

| This compound (as ADC payload) | PC3 | STEAP1 | 1.3 | [1][3] |

| This compound (as ADC payload) | PC3 | CLL1 | 18 | [1][3] |

Table 2: In Vitro Antiproliferative Activity

| Compound | Cell Line | IC50 (nM) | Reference |

| Compound 8b (this compound) | MM.1S | 27 | [8] |

| Compound 8b (this compound) | MV-4-11 | 3 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on standard practices in the field and information inferred from related studies.

Synthesis of this compound (Compound 8b)

The synthesis of VHL-based PROTACs typically involves a multi-step process. While the exact, step-by-step synthesis of compound 8b is proprietary to Genentech, a generalizable synthetic workflow is outlined below. This process involves the synthesis of the BRD4 ligand, the VHL ligand, and the linker, followed by their conjugation.

General Procedure:

-

Synthesis of Building Blocks: The BRD4-binding moiety, the VHL-binding moiety, and the linker with appropriate functional groups for conjugation are synthesized separately according to established chemical routes.

-

Conjugation: The linker is sequentially conjugated to the BRD4 and VHL ligands using standard coupling reactions, such as amide bond formation.

-

Purification and Characterization: The final PROTAC molecule is purified using techniques like high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Cellular BRD4 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in cellular BRD4 protein levels following treatment with the degrader.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., PC3, MM.1S, MV-4-11) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (or its DAC form) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the BRD4 band is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 value (concentration at which 50% degradation is observed) is determined by plotting the percentage of degradation against the logarithm of the degrader concentration.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and viability.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a dose-response curve.

Conclusion

This compound, a product of Genentech's research, is a potent and selective degrader of the BRD4 protein. Its development, particularly in the context of degrader-antibody conjugates, highlights a promising strategy for targeted cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. The continued exploration of such innovative therapeutic modalities holds the potential to address unmet needs in the treatment of various malignancies.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. | BioWorld [bioworld.com]

- 7. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Whitepaper: The Biological Function of BRD4 Degradation in Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bromodomain-containing protein 4 (BRD4), an epigenetic reader in the Bromodomain and Extra-Terminal (BET) family, has emerged as a pivotal therapeutic target in oncology.[1][2] BRD4 plays a crucial role in regulating the transcription of key oncogenes, including MYC, by binding to acetylated histones at super-enhancers and promoters.[3][4][5] While small-molecule inhibitors have demonstrated clinical potential, their efficacy can be limited by challenges such as incomplete target inhibition and acquired resistance.[1][6] The development of proteolysis-targeting chimeras (PROTACs) offers a paradigm shift, inducing the selective degradation of BRD4 rather than its mere inhibition.[2][7] This technology hijacks the cell's native ubiquitin-proteasome system to eliminate the entire BRD4 protein, leading to more profound, rapid, and durable downstream effects.[1][7] This technical guide provides an in-depth exploration of the biological functions of BRD4 degradation, summarizing key quantitative data, detailing experimental protocols, and visualizing the core mechanisms and pathways.

Introduction: BRD4 as a Master Oncogenic Regulator

BRD4 is a critical chromatin reader that links epigenetic marks to transcriptional activation.[3] It binds to acetylated lysine residues on histones via its two bromodomains (BD1 and BD2), recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[6][8] This action phosphorylates RNA Polymerase II, stimulating transcriptional elongation. In cancer, BRD4 is frequently overexpressed and localizes to super-enhancers, driving the expression of a host of oncogenes and pro-survival factors, most notably MYC.[1][4][9] Its dysregulation is implicated in a wide array of malignancies, including hematological cancers and solid tumors, making it a compelling target for therapeutic intervention.[4][5][7]

The Advent of Targeted Protein Degradation: From Inhibition to Elimination

Initial strategies to neutralize BRD4 focused on small-molecule inhibitors like JQ1, which competitively bind to the bromodomains and displace BRD4 from chromatin.[4] While effective at suppressing oncogenic transcription, these inhibitors have limitations. They require high and sustained occupancy for efficacy, and cancer cells can develop resistance through mechanisms like BRD4 protein accumulation.[1][6]

Targeted protein degradation using PROTACs represents a more advanced therapeutic strategy.[2][7] PROTACs are bifunctional molecules with one end that binds to the target protein (BRD4) and another that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]).[1][2] This induced proximity results in the polyubiquitination of BRD4, marking it for destruction by the proteasome.[7] This event-driven, catalytic mechanism allows substoichiometric amounts of a degrader to eliminate a large pool of target protein.[2]

Mechanism of PROTAC-Mediated BRD4 Degradation

The core function of a BRD4-targeting PROTAC is to induce the formation of a ternary complex between BRD4 and an E3 ligase. This process circumvents the natural substrate recognition of the E3 ligase, effectively hijacking the ubiquitin-proteasome system (UPS) for a novel purpose.

Biological Consequences of BRD4 Degradation

Eliminating the BRD4 protein scaffold produces more pronounced and distinct biological outcomes compared to inhibition alone.

Downregulation of Oncogenic Signaling Pathways

The most immediate and critical consequence of BRD4 degradation is the profound suppression of its downstream transcriptional targets.

-

MYC Suppression: BRD4 degradation leads to a potent and sustained downregulation of MYC transcription, a master oncogene that drives cell proliferation and growth.[4] This effect is often more robust than that achieved with inhibitors.[1]

-

NF-κB Signaling: BRD4 can bind to acetylated RelA, a subunit of the NF-κB complex, to promote inflammatory gene expression.[3][10] Degrading BRD4 can thus disrupt this pro-tumorigenic inflammatory signaling.

-

Jagged1/Notch1 Pathway: In triple-negative breast cancer, BRD4 regulates the expression of Jagged1 (a Notch ligand), and its degradation impedes Jagged1/Notch1 signaling, which is critical for cancer cell migration and invasion.[11][12]

-

Immune Evasion: BRD4 degradation has been shown to downregulate the expression of the immune checkpoint molecule PD-L1, suggesting a role in overcoming immune resistance.[4][13]

Induction of Apoptosis and Cell Cycle Arrest

By suppressing key survival genes like BCL-2 and cell cycle regulators, BRD4 degradation potently induces apoptosis and causes cell cycle arrest, typically in the G1 phase.[5][14] This pro-apoptotic effect is often significantly more pronounced with degraders than with inhibitors.[1][15]

Overcoming Resistance

BRD4 degraders can overcome resistance mechanisms associated with BRD4 inhibitors. For instance, cancer cells that adapt to inhibitors by upregulating BRD4 protein levels remain sensitive to degradation, as the PROTAC simply eliminates the excess protein.[6]

Quantitative Efficacy of BRD4 Degraders

PROTACs consistently demonstrate superior potency in degrading BRD4 and inhibiting cancer cell proliferation compared to small-molecule inhibitors.

Table 1: Comparative Potency of BRD4 Degraders vs. Inhibitors

| Compound | Type | Target Cell Line(s) | Potency Metric | Value | Reference |

| JQ1 | Inhibitor | Various Solid Tumors | Anti-proliferative IC₅₀ | 0.5 - 5 µM | [4] |

| OTX015 | Inhibitor | Burkitt's Lymphoma | Anti-proliferative IC₅₀ | >1 µM (High Conc.) | [16] |

| dBET1 | Degrader | Various Solid Tumors | Anti-proliferative IC₅₀ | 0.5 - 5 µM | [4] |

| dBET6 | Degrader | Various Solid Tumors | Anti-proliferative IC₅₀ | 0.001 - 0.5 µM | [4][13] |

| dBET6 | Degrader | HepG2 | Degradation DC₅₀ | 23.32 nM | [17] |

| PROTAC 1 | Degrader | Burkitt's Lymphoma | Degradation DC₅₀ | < 1 nM | [16] |

| PROTAC 4 | Degrader | MV-4-11 (AML) | Anti-proliferative IC₅₀ | 8.3 pM | [14][16] |

| QCA570 | Degrader | Bladder Cancer | Degradation DC₅₀ | ~1 nM | [18][19] |

| BRD4 PROTACs | Degrader | DLBCL | Degradation | >90% in <4 hrs at <10 nM | [1] |

| BRD4 PROTACs | Degrader | Ovarian Cancer | Anti-proliferative ED₅₀ | ~0.03 nM - 500 nM | [15] |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration. ED₅₀: Half-maximal effective dose.

Table 2: Downstream Effects of BRD4 Degradation vs. Inhibition

| Treatment | Effect on MYC Expression | Apoptosis Induction | Reference |

| JQ1, OTX015 | Incomplete inhibition | Minimal/Lack of apoptosis | [1] |

| dBET6 | Strongest downregulation vs. JQ1/dBET1 | Significantly higher than JQ1/dBET1 | [4] |

| BRD4 PROTACs (DLBCL) | More pronounced & longer-lasting suppression | More effective induction | [1] |

| QCA570 | Much more suppression than JQ1 | Significant induction | [18][19] |

Key Experimental Protocols

Assessing the biological function of a BRD4 degrader involves a series of coordinated experiments to confirm protein degradation, measure downstream transcriptional effects, and evaluate the cellular phenotype.

Protocol: Western Blot for BRD4 Degradation

This protocol is used to directly measure the reduction in BRD4 protein levels following treatment.

-

Cell Culture and Treatment: Seed cancer cells (e.g., HepG2, HCT116) in 12-well plates and allow them to adhere overnight.[17] Treat cells with a dose range of the BRD4 degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on a 4-15% polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Also probe for a loading control (e.g., α-Tubulin or GAPDH).

-

Detection and Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.[17] Quantify band density using software like ImageJ or LI-COR Image Studio Lite.[17] Normalize BRD4 signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control.

Protocol: Apoptosis Assay via Annexin-V Staining

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the BRD4 degrader or vehicle control for 48 hours.[4][13]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-V binding buffer. Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.[4] Incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., FACSCanto).[4]

-

Data Analysis: Gate the cell populations:

-

Annexin-V negative / PI negative: Live cells.

-

Annexin-V positive / PI negative: Early apoptotic cells.

-

Annexin-V positive / PI positive: Late apoptotic/necrotic cells. Calculate the total percentage of apoptotic cells for each treatment condition.

-

Protocol: Quantitative Real-Time PCR (qPCR) for MYC Expression

This protocol measures changes in the mRNA levels of BRD4 target genes.

-

Cell Culture and Treatment: Treat cells with the degrader as described above for a relevant time point (e.g., 6-24 hours).

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and primers specific for MYC and a housekeeping gene (e.g., ACTB or GAPDH). Run the reaction on a qPCR instrument.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[13]

Clinical Perspective

The superior preclinical efficacy of BRD4 degraders has prompted their advancement into clinical trials.[2][20] For example, RNK05047 is a BRD4-selective protein degrader currently in Phase I/II clinical trials for various advanced solid tumors and lymphomas.[20][21] These trials will be crucial in determining the safety, tolerability, and therapeutic potential of BRD4 degradation in patients, potentially offering a new, more effective treatment modality for BRD4-dependent cancers.[20]

Conclusion

The targeted degradation of BRD4 represents a powerful and innovative therapeutic strategy in oncology. By inducing the complete elimination of the BRD4 protein, PROTAC degraders achieve a more profound and durable suppression of oncogenic signaling pathways than traditional inhibitors. This leads to superior anti-proliferative and pro-apoptotic activity in a wide range of cancer models. The quantitative data overwhelmingly support the enhanced potency of degraders, and established experimental protocols provide a robust framework for their continued evaluation. As lead compounds progress through clinical trials, BRD4 degradation holds the promise of becoming a cornerstone of therapy for cancers reliant on this master transcriptional regulator.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 6. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]

- 7. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 19. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An updated patent review of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facebook [cancer.gov]

The Role of Von Hippel-Lindau (VHL) E3 Ligase in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and degrading previously "undruggable" proteins. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A critical component of this technology is the recruitment of an E3 ubiquitin ligase to the protein of interest (POI). Among the over 600 E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase has become a cornerstone of PROTAC development. This technical guide provides an in-depth exploration of the VHL E3 ligase's role in PROTACs, including its mechanism of action, quantitative data on prominent VHL-based PROTACs, detailed experimental protocols for their evaluation, and visual representations of the key pathways and workflows.

Introduction to VHL E3 Ligase in the Context of PROTACs

The VHL protein is the substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[1] In its native physiological role, the VHL complex recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] This natural mechanism of substrate recognition and degradation is exploited by VHL-based PROTACs.

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[3] One ligand binds to the POI, while the other binds to an E3 ligase, in this case, VHL. This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[4] The proximity brought about by the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[3]

VHL has become one of the most utilized E3 ligases in PROTAC design, alongside Cereblon (CRBN), due to the availability of potent and well-characterized small molecule ligands.[5][6] VHL-based PROTACs have demonstrated high efficiency and selectivity in degrading a wide array of target proteins.

Mechanism of Action of VHL-Based PROTACs

The mechanism of action of a VHL-based PROTAC can be dissected into several key steps, as illustrated in the signaling pathway below.

Steps in the VHL-PROTAC Mechanism:

-

Cellular Entry and Binary Complex Formation: The PROTAC molecule enters the cell and can initially form a binary complex with either the POI or the VHL E3 ligase.[4]

-

Ternary Complex Formation: The binary complex then recruits the third component to form a stable ternary complex (POI-PROTAC-VHL).[4] The stability and conformation of this complex are critical for efficient degradation.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the POI into small peptides.

-

PROTAC Recycling: The PROTAC molecule is released from the complex and can bind to another POI and VHL E3 ligase, enabling a catalytic cycle of degradation.[3]

Quantitative Data for VHL-Based PROTACs

The efficacy of a PROTAC is characterized by several key parameters:

-

Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase.

-

Degradation Potency (DC50): The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Maximum Degradation (Dmax): The maximum percentage of target protein degradation achievable with a given PROTAC.

Below is a summary of quantitative data for several well-characterized VHL-based PROTACs.

| PROTAC | Target Protein(s) | VHL Ligand | Target Ligand | Binding Affinity (Kd) | DC50 | Dmax | Cell Line | Reference(s) |

| MZ1 | BRD4, BRD2, BRD3 | VH032 | JQ1 | BRD4 BD1/2: 382/120 nM; BRD3 BD1/2: 119/115 nM; BRD2 BD1/2: 307/228 nM | BRD4: 8 nM (H661), 23 nM (H838) | >90% for BRD4 | H661, H838 | [2] |

| ARV-771 | BRD2, BRD3, BRD4 | VHL ligand | BET inhibitor | BRD2(1)/BRD2(2): 34/4.7 nM; BRD3(1)/BRD3(2): 8.3/7.6 nM; BRD4(1)/BRD4(2): 9.6/7.6 nM | < 5 nM for BRD2/3/4 | >95% | 22Rv1 | [1][7] |

| DT2216 | BCL-XL | VHL ligand | ABT-263 | BCL-XL: 12.82 nM; BCL-2: 1.82 nM | BCL-XL: 63 nM | 90.8% | MOLT-4 | [8][9][10][11] |

Experimental Protocols

Accurate evaluation of VHL-based PROTACs requires a suite of biophysical and cell-based assays. The following are detailed methodologies for key experiments.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

SPR is a label-free technique that measures real-time biomolecular interactions.[12][13][14][15][16]

Protocol:

-

Protein Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (Kd) and kinetics (kon, koff).

-

Similarly, inject a series of concentrations of the POI over a fresh sensor chip to ensure no non-specific binding.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the VHL-immobilized surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the affinity and kinetics of the ternary complex. Calculate the cooperativity (α) by comparing the binary and ternary binding affinities.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS, and Kd) and stoichiometry (n).[17][18][19][20][21]

Protocol:

-

Sample Preparation: Dialyze the purified POI and VHL complex into an identical buffer to minimize heats of dilution. The PROTAC should also be dissolved in this final dialysis buffer.

-

Binary Titration:

-

Fill the ITC sample cell with the POI and the syringe with the PROTAC.

-

Perform a series of injections of the PROTAC into the POI solution and measure the heat changes.

-

-

Ternary Titration:

-

Fill the sample cell with a mixture of the POI and the PROTAC (at a concentration that ensures binary complex formation).

-

Titrate in the VHL complex from the syringe.

-

-

Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.

This is a live-cell, proximity-based assay that measures the interaction between two proteins in real-time.[6][22][23][24]

Protocol:

-

Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase donor and the VHL E3 ligase fused to a HaloTag® acceptor in a suitable cell line.

-

Assay Setup: Plate the cells in a 96- or 384-well plate. Add the HaloTag® ligand (a fluorescent acceptor) and the NanoLuc® substrate.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

-

Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal, which is the ratio of acceptor emission to donor emission. An increase in the BRET signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the potency of ternary complex formation.

In Vitro Ubiquitination Assay

This assay biochemically validates that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.[25][26][27]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

Purified VHL E3 ligase complex

-

Purified POI

-

PROTAC (at various concentrations) or DMSO as a control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by western blotting using an antibody specific for the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.

Cellular Degradation Assays

These assays are the ultimate measure of a PROTAC's efficacy, as they quantify the degradation of the target protein in a cellular context.

This is a traditional and widely used method to assess protein levels.[4][28][29][30]

Protocol:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.

The HiBiT assay is a sensitive and high-throughput method for quantifying protein levels.[5][31][32][33]

Protocol:

-

Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the gene encoding the POI.

-

Cell Treatment: Plate the HiBiT-tagged cells in a 96- or 384-well plate and treat with a serial dilution of the PROTAC.

-

Lysis and Detection: After the desired treatment time, add a lytic detection reagent containing the LgBiT protein and a luciferase substrate. This lyses the cells and allows the formation of the functional NanoBiT® luciferase.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged POI.

-

Data Analysis: Normalize the luminescence readings to a vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax.

Conclusion

The von Hippel-Lindau E3 ligase has proven to be a robust and versatile tool in the development of PROTACs. Its well-defined interaction with small molecule ligands has enabled the creation of highly potent and selective degraders for a multitude of therapeutic targets. A thorough understanding of the mechanism of action of VHL-based PROTACs, coupled with rigorous quantitative analysis using the experimental protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders. As the field of targeted protein degradation continues to evolve, the foundational role of VHL is set to endure, paving the way for the development of next-generation therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. promega.com [promega.com]

- 6. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. DT2216 | BCL-XL PROTAC Degrader |CAS 2365172-42-3| DC Chemicals [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. o2hdiscovery.co [o2hdiscovery.co]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 18. Isothermal titration calorimetry [cureffi.org]

- 19. researchgate.net [researchgate.net]

- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 25. lifesensors.com [lifesensors.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. researchgate.net [researchgate.net]

- 28. origene.com [origene.com]

- 29. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. docs.abcam.com [docs.abcam.com]

- 31. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 32. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Target Degradation [promega.com]

The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation of ternary complexes by Proteolysis Targeting Chimeras (PROTACs), a critical event in the mechanism of targeted protein degradation. We will delve into the core principles of ternary complex formation, the biophysical and cellular assays used for their characterization, and the interpretation of the quantitative data derived from these experiments.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a transient ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the E3 ligase to accessible lysine residues on the surface of the POI.[1][3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.

The stability and conformation of the ternary complex are paramount to the efficiency and selectivity of PROTAC-mediated degradation. Factors influencing its formation include the specific E3 ligase and target protein, the chemical nature of the PROTAC's warheads and linker, and the intrinsic protein-protein interactions between the E3 ligase and the target.

Quantitative Analysis of Ternary Complex Formation

The formation of the ternary complex can be characterized by several key quantitative parameters. These parameters are crucial for understanding the structure-activity relationship (SAR) of PROTACs and for optimizing their degradation efficiency.

Cooperativity (α): This dimensionless factor describes how the binding of a PROTAC to one protein influences its affinity for the other. It is calculated as the ratio of the binary dissociation constant (Kd) to the ternary dissociation constant.

-

α > 1 (Positive Cooperativity): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often associated with favorable protein-protein interactions between the target and the E3 ligase.

-

α < 1 (Negative Cooperativity): The binding of the first protein hinders the binding of the second, resulting in a less stable ternary complex.

-

α = 1 (No Cooperativity): The binding events are independent.

Dissociation Constant (Kd): This value represents the affinity of the PROTAC for its binding partners in both binary (PROTAC-POI or PROTAC-E3) and ternary (PROTAC-POI-E3) contexts. Lower Kd values indicate higher binding affinity.

Degradation Parameters (DC50 and Dmax):

-

DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.

The following tables summarize quantitative data for well-characterized PROTACs.

Table 1: Biophysical Characterization of PROTAC-Induced Ternary Complexes

| PROTAC | Target Protein | E3 Ligase | Assay | Binary Kd (PROTAC-Target) (nM) | Binary Kd (PROTAC-E3) (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |

| MZ1 | BRD4 (BD2) | VHL | ITC | 18 | 66 | 4.3 | 15 | [4] |

| MZ1 | BRD4 (BD2) | VHL | SPR | - | 29 | 1.1 | 26 | [4] |

| AT1 | BRD4 (BD2) | VHL | ITC | 18 | 200 | 29 | 7 | [5] |

| dBET1 | BRD4 | CRBN | TR-FRET | - | - | - | - | [6] |

| ARV-771 | BRD4 | VHL | SPR | - | - | - | - | [7] |

Table 2: Cellular Degradation Potency of PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | HeLa | ~100 | >90 | [7] |

| AT1 | BRD4 | HeLa | ~30 | >90 | [5] |

| dBET1 | BRD4 | 22Rv1 | 4 | >95 | [8] |

| ARV-771 | BRD4 | LNCaP | <1 | >95 | [7] |

| Compound 22 | HDAC3 | HCT116 | 440 | 77 | [9] |

The "Hook Effect"

A characteristic phenomenon in PROTAC pharmacology is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex.[10][11] This creates a bell-shaped dose-response curve for degradation. A pronounced hook effect can limit the therapeutic window of a PROTAC.[10]

Table 3: Examples of the Hook Effect in PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | Optimal Degradation Concentration | Concentration Showing Hook Effect | Reference |

| SIM1 | BRD2 | VHL | Naïve HEK293 | ~100 nM | >1 µM | [12] |

| CC-15a | IKZF1 | CRBN | - | ~10 nM | >100 nM | [2] |

| dBET6 | BRD4 | CRBN | - | ~100 nM | >1 µM | [13] |

Experimental Protocols for Ternary Complex Characterization

A variety of biophysical and cellular assays are employed to characterize the formation and stability of PROTAC-induced ternary complexes.

Biophysical Assays

These assays typically utilize purified proteins to provide quantitative measurements of binding affinities and kinetics in a controlled, in vitro setting.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[14][15]

Detailed Methodology:

-

Immobilization: Covalently attach the E3 ligase (e.g., VHL or CRBN complex) to a sensor chip surface.

-

Analyte Preparation:

-

For Binary Binding: Prepare a dilution series of the PROTAC in running buffer.

-

For Ternary Binding: Prepare a dilution series of the PROTAC pre-incubated with a saturating concentration of the target protein.

-

-

Injection: Inject the analyte solutions over the sensor surface and a reference surface (without immobilized protein).

-

Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams representing association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

-

Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.

ITC directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction.[16][17][18][19][20]

Detailed Methodology:

-

Sample Preparation:

-

Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution.

-

For Binary Binding: Place the E3 ligase or target protein in the sample cell and the PROTAC in the syringe.

-

For Ternary Binding: Place the E3 ligase in the sample cell and a pre-formed binary complex of PROTAC and target protein in the syringe.

-

-

Titration: Perform a series of small injections of the syringe solution into the sample cell while monitoring the heat change.

-

Data Acquisition: Record the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of the titrant to the sample. Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), binding affinity (Kd), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are homogeneous assays that detect the proximity of two molecules.[6][13][21]

Detailed Methodology (General):

-

Reagent Preparation:

-

Label the E3 ligase and target protein with a donor and an acceptor fluorophore/bead pair (e.g., terbium-cryptate donor and d2 acceptor for TR-FRET; streptavidin-coated donor beads and anti-tag acceptor beads for AlphaLISA with tagged proteins).

-

-

Assay Setup: In a microplate, mix the labeled E3 ligase, labeled target protein, and a dilution series of the PROTAC.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Signal Detection:

-

TR-FRET: Excite the donor fluorophore and measure the emission from both the donor and the acceptor. The ratio of acceptor to donor emission is proportional to the amount of ternary complex.

-

AlphaLISA: Excite the donor beads, which generate singlet oxygen that diffuses to and activates the acceptor beads, resulting in light emission. The signal intensity is proportional to the amount of ternary complex.

-

-

Data Analysis: Plot the signal against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.

Cellular Assays

Cellular assays are essential for confirming that the biophysical properties of a PROTAC translate to activity in a physiological context.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that measures the proximity of two proteins.[22][23][24][25][26]

Detailed Methodology:

-

Cell Line Generation: Create a stable cell line co-expressing the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® (the BRET acceptor).

-

Cell Plating and Labeling: Plate the cells in a white, opaque microplate and add a fluorescent HaloTag® ligand that will serve as the energy acceptor.

-

PROTAC Addition: Add a dilution series of the PROTAC to the cells.

-

Substrate Addition: After a suitable incubation period, add the Nano-Glo® substrate.

-

Signal Detection: Measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).

-

Data Analysis: Calculate the corrected NanoBRET™ ratio (acceptor emission / donor emission). Plotting this ratio against the PROTAC concentration will yield a bell-shaped curve indicative of ternary complex formation.

Western blotting is a standard technique used to quantify the levels of the target protein in cells after treatment with a PROTAC.

Detailed Methodology:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specific duration (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., actin or tubulin). Calculate the percentage of protein degradation relative to a vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The formation of a stable and productive ternary complex is the linchpin of successful PROTAC-mediated protein degradation. A thorough understanding of the biophysical and cellular characteristics of this complex is essential for the rational design and optimization of novel PROTAC therapeutics. The methodologies and quantitative parameters outlined in this guide provide a robust framework for researchers in the field of targeted protein degradation to evaluate and advance their drug discovery programs.

References

- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. marinbio.com [marinbio.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 15. o2hdiscovery.co [o2hdiscovery.co]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 23. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 25. promega.com [promega.com]

- 26. reactionbiology.com [reactionbiology.com]

The Technical Guide to PROTAC BRD4 Degrader-10: A Tool for Epigenetic Inquiry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of PROTAC BRD4 Degrader-10, a proteolysis-targeting chimera designed for the targeted degradation of the epigenetic reader protein BRD4. This molecule serves as a powerful tool for investigating the roles of BRD4 in gene regulation and disease, offering a distinct advantage over traditional inhibition by enabling the study of protein depletion rather than mere functional blockade.

Core Concepts: PROTACs and BRD4 in Epigenetic Regulation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins. This compound is composed of a ligand that binds to the bromodomain and extra-terminal domain (BET) family member BRD4, connected via a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.

BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histones, playing a critical role in the transcription of genes involved in cell cycle progression, proliferation, and oncogenesis, most notably the proto-oncogene c-Myc. By degrading BRD4, researchers can elucidate the downstream consequences of its absence on these fundamental cellular processes.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, also known as compound 8b. This molecule has been shown to be effective in degrading BRD4, particularly when targeted to specific cell types via antibody-drug conjugates.

| Parameter | Cell Line | Conjugating Antibody | Value | Reference |

| DC50 | PC3 (Prostate Cancer) | STEAP1 | 1.3 nM | [1][2] |

| DC50 | PC3 (Prostate Cancer) | CLL1 | 18 nM | [1][2] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental approaches is crucial for understanding the utility of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Western Blot for BRD4 Degradation

This protocol is for assessing the dose- and time-dependent degradation of BRD4 protein.

Materials:

-

Cell culture plates (6-well or 10 cm dishes)

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is for investigating the occupancy of BRD4 at specific gene promoters or enhancers.

Materials:

-

Cell culture plates

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Cell lysis and chromatin shearing buffers

-

Sonicator

-

Anti-BRD4 ChIP-grade antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters/enhancers (e.g., c-Myc) and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with the anti-BRD4 antibody or an IgG control overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by heating with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers for specific genomic regions to quantify the amount of enriched DNA.

-

Data Analysis: Analyze the data using the percent input or fold enrichment method to determine the relative occupancy of BRD4 at the target sites.

Conclusion

This compound is a valuable chemical probe for dissecting the multifaceted roles of BRD4 in epigenetic regulation. Its ability to induce potent and selective degradation of BRD4 provides a powerful alternative to small molecule inhibitors, enabling a deeper understanding of the consequences of protein loss. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this and similar molecules in advancing research in epigenetics, oncology, and drug discovery.

References

The Dawn of a New Era in Epigenetic Therapy: A Technical Guide to the Preliminary Efficacy of BRD4 Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic drug discovery is undergoing a paradigm shift. While traditional small-molecule inhibitors have demonstrated the therapeutic potential of targeting bromodomain and extra-terminal (BET) proteins, a novel class of molecules known as BRD4 degraders is emerging with the promise of enhanced efficacy and the potential to overcome resistance. This technical guide provides an in-depth analysis of the preliminary efficacy studies of these pioneering agents, offering a comprehensive resource for researchers and drug developers in the field.

Introduction: Beyond Inhibition to Elimination

Bromodomain-containing protein 4 (BRD4), a key member of the BET family, is a critical regulator of gene expression, playing a pivotal role in the transcription of oncogenes such as c-MYC.[1][2] Its involvement in various cancers has made it a prime therapeutic target.[3][4] Traditional BET inhibitors, such as JQ1, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin and preventing transcriptional activation.[5][6] However, these inhibitors can be limited by the need for sustained high-level occupancy of the target protein and the potential for the development of resistance.[1][2]

BRD4 degraders, primarily developed using Proteolysis-Targeting Chimera (PROTAC) technology, offer a distinct and potentially more potent mechanism of action.[1][7] These heterobifunctional molecules link a BRD4-binding ligand to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's natural disposal system, the proteasome.[1] This catalytic mechanism allows a single degrader molecule to eliminate multiple BRD4 proteins, leading to a profound and sustained suppression of the target.[1][7]

Mechanism of Action: A Visualized Pathway

The mechanism of BRD4 degradation via a PROTAC involves a series of orchestrated molecular events, as illustrated in the following signaling pathway diagram.

Quantitative Efficacy Data of Preclinical BRD4 Degraders

The following tables summarize the in vitro and in vivo efficacy of several key preclinical BRD4 degraders, providing a comparative overview of their potency and activity across various cancer models.

Table 1: In Vitro Potency and Degradation Efficacy

| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) | IC50 (nM) | Key Downstream Effects | Reference(s) |

| ARV-771 | VHL | 22Rv1 (Prostate) | < 5 | < 1 (c-MYC) | Depletion of BRD2/3/4, c-MYC, AR, and AR-V7 | [8][9][10] |

| dBET6 | Cereblon | T-ALL cell lines | - | - (Effective at 100 nM) | Depletion of BRD4 | [11] |

| QCA570 | - | Bladder Cancer Cells | ~1 | - | Degradation of BRD4, suppression of c-MYC and EZH2 | [12] |

| BETd-260 | - | RS4;11 (Leukemia) | - | 0.051 | Degradation of BRD2/3/4 | [13][14] |

| MZ1 | VHL | HeLa | - | - (Effective at 100 nM) | Selective degradation of BRD4 over BRD2/3 | [15] |

| CFT-2718 | - | SCLC & Pancreatic Cancer | - | - | Rapid BRD4 degradation, reduced RPB1 levels | [16][17] |

DC50: Concentration for 50% maximal degradation; IC50: Half-maximal inhibitory concentration for cell growth or downstream target levels.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Degrader | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings | Reference(s) |

| ARV-771 | 22Rv1 (Prostate) | Nu/Nu mice | 30 mg/kg, s.c., q.d. | Tumor regression | Superior efficacy compared to BET inhibitors | [8][18] |

| ARV-771 | VCaP (Prostate) | CB17 SCID mice | Intermittent dosing | Significant TGI | Efficacious with intermittent dosing schedules | [8][18] |

| BETd-260 | RS4;11 (Leukemia) | - | - | Rapid tumor regression | Highly potent in vivo | [13][14] |

| CFT-2718 | LX-36 SCLC PDX | - | - | Significant reduction in tumor growth | Greater efficacy than CDK9 inhibitor | [16][17] |

| Compound [I] | HCC1806 (BLBC) | Xenograft mice | - | Tumor growth inhibition | Downregulation of KLF5, BRD4, and Ki-67 | [19] |

| dBET6 | T-ALL | Mouse model | 7.5 mg/kg | Significant survival benefit | Potent anti-T-ALL activity | [11] |

s.c.: subcutaneous; q.d.: once daily; PDX: Patient-Derived Xenograft; BLBC: Basal-Like Breast Cancer.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the efficacy data and designing future studies. The following sections outline the typical protocols employed in the preliminary evaluation of BRD4 degraders.

Cell-Based Assays

-

Cell Lines and Culture: Cancer cell lines relevant to the therapeutic indication (e.g., 22Rv1 for prostate cancer, RS4;11 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][13]

-

Western Blotting for Protein Degradation: Cells are treated with varying concentrations of the BRD4 degrader for a specified time (e.g., 16 hours).[8] Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against BRD4, BRD2, BRD3, and downstream targets like c-MYC.[8][9]

-

Cell Viability and Proliferation Assays: Assays such as CellTiter-Glo® are used to measure cell viability after treatment with the degrader for a defined period (e.g., 72 hours). The half-maximal inhibitory concentration (IC50) is then calculated.[7]

-

Quantitative PCR (qPCR): To assess the impact on gene expression, RNA is extracted from treated cells, reverse-transcribed to cDNA, and subjected to qPCR using primers for target genes like c-MYC and AR.[8]

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., Nu/Nu or SCID) are typically used to prevent rejection of human tumor xenografts.[8][18]

-

Tumor Implantation: Cancer cells (e.g., 22Rv1) are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[8]

-

Dosing and Monitoring: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The BRD4 degrader is administered via a specified route (e.g., subcutaneous injection) and schedule.[8][18] Tumor volume and body weight are monitored regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure the levels of BRD4 and downstream markers (e.g., c-MYC) by Western blotting or immunohistochemistry to confirm target engagement in vivo.[9][18]

Visualizing Experimental and Logical Workflows

Effective drug discovery and development follow a structured workflow, from initial screening to preclinical validation.

The Broader Signaling Context of BRD4

BRD4 does not operate in isolation. It is a key node in a complex network of signaling pathways that regulate cell growth, proliferation, and survival. Understanding this context is vital for appreciating the multifaceted impact of BRD4 degradation.

Future Directions and Clinical Perspective

The preclinical success of BRD4 degraders has paved the way for their entry into clinical trials.[4][20] As of recent updates, several BRD4 degraders are under clinical investigation, with early data anticipated to provide crucial insights into their safety, tolerability, and therapeutic activity in patients.[4][21] The development of next-generation degraders with improved selectivity for BRD4 over other BET family members, as well as enhanced pharmacokinetic properties, remains an active area of research.[2][7]

Conclusion

BRD4 degraders represent a highly promising therapeutic strategy, demonstrating superior or distinct efficacy compared to traditional inhibitors in a range of preclinical cancer models.[7][18] Their ability to induce profound and sustained target protein knockdown offers the potential for durable clinical responses and a means to overcome resistance. The data presented in this guide underscore the significant potential of this modality. Continued research and clinical evaluation will be critical in fully defining the therapeutic role of BRD4 degraders in oncology and beyond.

References

- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An updated patent review of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. mdpi.com [mdpi.com]

- 6. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 13. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]